![molecular formula C17H18N2O2S2 B2618795 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 301234-54-8](/img/structure/B2618795.png)
4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active compounds, including anti-tubercular compounds . It’s a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, some derivatives are white solids with melting points around 300°C .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to be potent against M. tuberculosis . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antimicrobial Activity
Some benzothiazole derivatives have shown potent inhibitory activity against certain bacterial strains . For instance, compound C13, possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 .
Anti-Cancer Activity
Benzothiazole derivatives have been evaluated for their anti-proliferative properties against various human cancer cell lines . Most of these compounds exhibited potent cytotoxicity .
Antioxidant Activity
Thiazole derivatives, including benzothiazole, have been associated with antioxidant activity . These compounds help the body to neutralize harmful free radicals, thereby preventing oxidative stress and related diseases .
Analgesic and Anti-Inflammatory Activity
Benzothiazole derivatives have been associated with analgesic and anti-inflammatory activities . These compounds can potentially be used in the treatment of conditions characterized by pain and inflammation .
Neuroprotective Activity
Benzothiazole derivatives have shown neuroprotective effects . These compounds can potentially be used in the treatment of neurodegenerative disorders .
Mechanism of Action
Target of Action
The compound 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide is known to have a significant impact on the treatment of tuberculosis. The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The interaction of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide with its target results in the inhibition of the DprE1 protein. This inhibition disrupts the normal functioning of the bacteria, thereby limiting its ability to proliferate and cause disease .
Biochemical Pathways
The action of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide affects the biochemical pathways related to the synthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting the DprE1 protein, the compound disrupts the formation of arabinogalactan, a key component of the bacterial cell wall. This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response .
Result of Action
The molecular and cellular effects of the action of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide include the disruption of the bacterial cell wall synthesis and the inhibition of bacterial proliferation. These effects lead to the containment of the bacterial infection and the alleviation of the disease symptoms .
Safety and Hazards
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-19(4-2)23(20,21)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)22-17/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJHBOKQIMIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.